Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and a brominated benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Benzoylamino Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Benzylidene Moiety: This involves the condensation of the brominated thiophene derivative with 2,4-dichlorobenzyl alcohol under acidic conditions to form the benzylidene group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds such as:
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(benzoylamino)-5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: The presence of chlorine instead of bromine may result in different chemical and biological properties.
Biological Activity
Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS: 592513-57-0) is a complex organic compound with notable biological activity. Its molecular formula is C28H20BrCl2NO5S, and it possesses a molar mass of approximately 633.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its structural components, which include a benzoylamino group and a thiophene moiety. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its structural similarity to known antibiotics may facilitate interactions with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. For instance, studies have shown that it can inhibit proteases critical for viral replication, including those from SARS-CoV-2.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both strains, demonstrating promising antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 15 |
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20 |
Pharmacological Studies
Extensive pharmacological studies have shown that the compound interacts with various biological targets:
- Cell Proliferation Inhibition : The compound significantly reduces cell proliferation in cancer models.
- Apoptosis Induction : Mechanistic studies reveal that it triggers apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : It has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of the compound with target proteins, such as the main protease (Mpro) of SARS-CoV-2. The results indicate strong binding interactions, suggesting its potential as a therapeutic agent against COVID-19.
Properties
Molecular Formula |
C28H20BrCl2NO5S |
---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H20BrCl2NO5S/c1-2-36-28(35)24-25(33)23(38-27(24)32-26(34)16-6-4-3-5-7-16)13-18-12-19(29)9-11-22(18)37-15-17-8-10-20(30)14-21(17)31/h3-14,33H,2,15H2,1H3/b23-13-,32-27? |
InChI Key |
SXFVXYWJLRYYGT-HYESSMHDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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